molecular formula C12H8F4 B11878256 1,5-Bis(difluoromethyl)naphthalene

1,5-Bis(difluoromethyl)naphthalene

Cat. No.: B11878256
M. Wt: 228.18 g/mol
InChI Key: CEKYBCFNHDCFKH-UHFFFAOYSA-N
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Description

1,5-Bis(difluoromethyl)naphthalene is an organic compound with the molecular formula C12H8F4 It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 5 positions are replaced by difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(difluoromethyl)naphthalene typically involves the introduction of difluoromethyl groups into the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene precursors. This can be achieved through various catalytic processes, including metal-catalyzed reactions. For example, palladium or nickel catalysts can be used to facilitate the difluoromethylation of aryl halides .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(difluoromethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethyl-substituted naphthoquinones.

    Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoromethyl-substituted naphthoquinones, while substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the naphthalene ring.

Scientific Research Applications

1,5-Bis(difluoromethyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Bis(difluoromethyl)naphthalene depends on its specific application. In chemical reactions, the difluoromethyl groups can participate in various interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the reactivity and stability of the compound. In biological systems, the compound’s aromatic structure allows it to interact with biomolecules, potentially serving as a fluorescent probe or a drug candidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(difluoromethyl)naphthalene is unique due to the presence of difluoromethyl groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C12H8F4

Molecular Weight

228.18 g/mol

IUPAC Name

1,5-bis(difluoromethyl)naphthalene

InChI

InChI=1S/C12H8F4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6,11-12H

InChI Key

CEKYBCFNHDCFKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2C(F)F)C(=C1)C(F)F

Origin of Product

United States

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